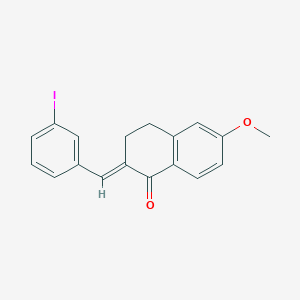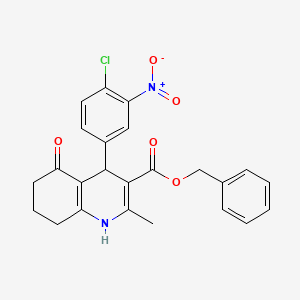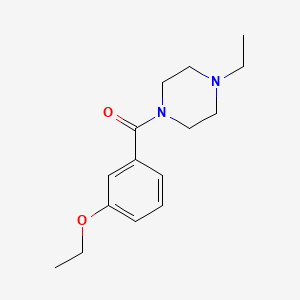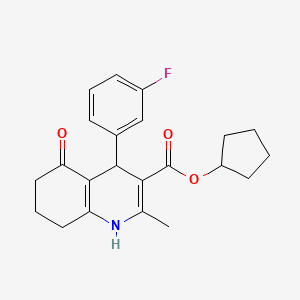
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is widely expressed in various tissues. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins. It can also inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition, this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
実験室実験の利点と制限
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several advantages for laboratory experiments, including its high potency and selectivity for the adenosine A3 receptor, as well as its well-established synthesis method. However, there are also some limitations, such as its relatively low solubility in water and its potential to degrade over time.
将来の方向性
There are several potential future directions for research on 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another direction is the investigation of this compound's potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanisms of this compound's anti-inflammatory effects and its potential applications in neurological disorders.
合成法
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-iodobenzaldehyde with 6-methoxy-1-tetralone in the presence of a base, followed by reduction and purification steps.
科学的研究の応用
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been extensively studied for its potential therapeutic applications in various diseases, particularly cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. This compound has also been investigated for its anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(2E)-2-[(3-iodophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IO2/c1-21-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(19)10-12/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEWWTXKTSCHAM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)I)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)I)/CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)
![4,4'-(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B5218429.png)
![1-[5-(4-fluorophenoxy)pentyl]-1H-imidazole](/img/structure/B5218430.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5218437.png)

![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5218453.png)

![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)
![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)


![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5218508.png)